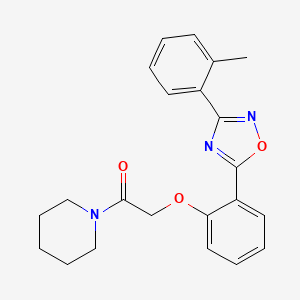
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PPOP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cholesterol biosynthesis, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have potential as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its high sensitivity and specificity as a fluorescent probe. Additionally, this compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in handling and analyzing fluorescent probes.
Direcciones Futuras
There are several potential future directions for the use of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in scientific research. One area of focus is the development of this compound as a potential anticancer agent, with further studies needed to investigate its mechanism of action and potential for clinical use. Additionally, this compound may have potential as a photosensitizer for photodynamic therapy, with further studies needed to optimize its properties for this application. Finally, this compound may have potential as a fluorescent probe for the detection of amyloid fibrils in vivo, with further studies needed to investigate its specificity and sensitivity in animal models.
Métodos De Síntesis
The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 2-chloroethanol. The resulting product is then reacted with 2-(3-bromo-phenoxy)phenol to yield this compound. This method of synthesis has been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils and as a potential anticancer agent. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propiedades
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-3-4-10-17(16)21-23-22(28-24-21)18-11-5-6-12-19(18)27-15-20(26)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQBFRRDFYVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

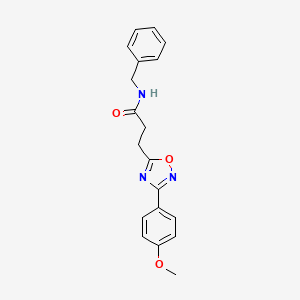
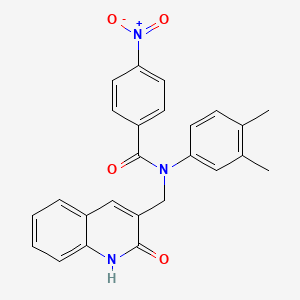
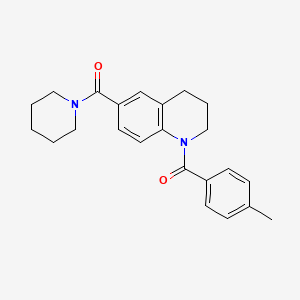



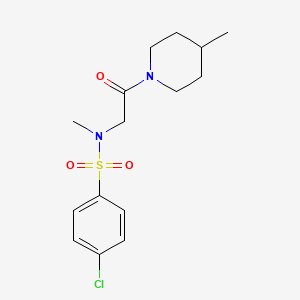
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
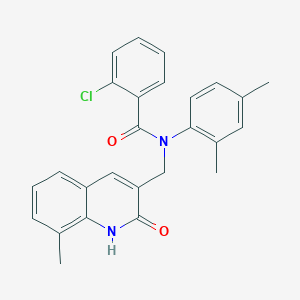
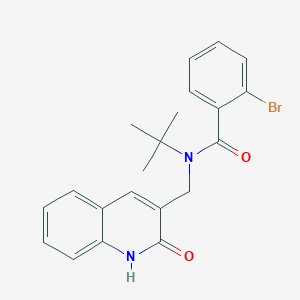
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
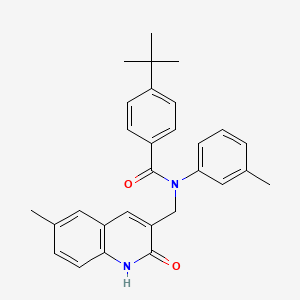
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)